molecular formula C12H16N2 B12086304 1-Butyl-1H-indol-6-amine

1-Butyl-1H-indol-6-amine

Cat. No.: B12086304
M. Wt: 188.27 g/mol
InChI Key: RZMUOFSLINDPCE-UHFFFAOYSA-N
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Description

1-Butyl-1H-indol-6-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole ring with a butyl group attached to the nitrogen atom and an amine group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-indol-6-amine can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another method includes the Bartoli indole synthesis, which uses vinyl magnesium bromide and nitrobenzenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-indol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitro compounds.

Major Products Formed:

    Oxidation: Corresponding oxides.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Mechanism of Action

The mechanism of action of 1-Butyl-1H-indol-6-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing mood and behavior .

Comparison with Similar Compounds

  • 1-Methyl-1H-indol-6-amine
  • 1-Ethyl-1H-indol-6-amine
  • 1-Propyl-1H-indol-6-amine

Comparison: 1-Butyl-1H-indol-6-amine is unique due to its butyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The length of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-butylindol-6-amine

InChI

InChI=1S/C12H16N2/c1-2-3-7-14-8-6-10-4-5-11(13)9-12(10)14/h4-6,8-9H,2-3,7,13H2,1H3

InChI Key

RZMUOFSLINDPCE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC2=C1C=C(C=C2)N

Origin of Product

United States

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